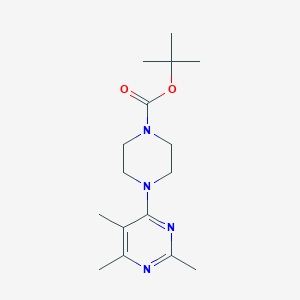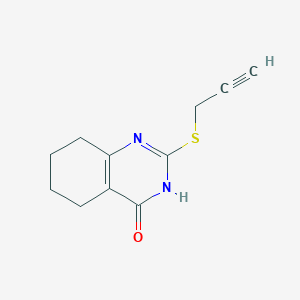![molecular formula C19H21N3O3 B6449963 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2640866-33-5](/img/structure/B6449963.png)
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (MPOP) is a novel pyrazolopyridine compound with potential applications in medicinal chemistry and drug discovery. It has a unique structure that combines the properties of two heterocyclic compounds, pyrazole and pyridine, making it a versatile molecule with potential therapeutic properties. MPOP has been studied extensively in recent years and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic activities.
科学研究应用
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied extensively for its potential medicinal applications. Its anti-inflammatory properties have been studied in several animal models, including mice and rats. In addition, its anti-tumor activity has been demonstrated in several cancer cell lines. Its anti-diabetic properties have also been studied in several animal models, including mice and rats. 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has also been studied as a potential drug for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The exact mechanism of action of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). In addition, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Finally, it has also been found to possess antioxidant activity, which may be responsible for its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been found to possess a variety of biochemical and physiological effects. Its anti-inflammatory and anti-tumor activities have been demonstrated in several animal models, including mice and rats. It has also been found to possess anti-diabetic properties, as well as antioxidant activity. In addition, it has been found to possess neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The advantages of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments include its availability and ease of synthesis. In addition, its unique structure and properties make it a versatile molecule with potential therapeutic applications. The main limitation of using 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in laboratory experiments is the lack of understanding of its exact mechanism of action.
未来方向
For research include further investigation of its anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, further research is needed to understand its exact mechanism of action and to identify potential therapeutic targets. Other future directions include exploring its potential as an antioxidant and its potential for the treatment of neurodegenerative diseases. Finally, further research is needed to identify potential side effects and toxicity of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
合成方法
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Fischer indole synthesis. The Knoevenagel condensation involves the reaction of an aldehyde and a ketone in the presence of an acid catalyst to form a β-hydroxyaldehyde. This is then reacted with an amine to form an α-amino carbonyl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl cyanoacetate to form an α-amino carbonyl compound. Finally, the Fischer indole synthesis involves the reaction of an aldehyde, an acid, and an amine to form an indole.
属性
IUPAC Name |
2-(3-methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-6-2-5-15(10-16)17-11-18-19(23)21(7-8-22(18)20-17)12-14-4-3-9-25-13-14/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAOYMVGFZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6449888.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449898.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)
![2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449911.png)
![tert-butyl 4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B6449922.png)
![6-cyclopropyl-5-fluoro-2-[4-(indolizine-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449929.png)
![2-[5-(2,3-dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449933.png)
![3-(2-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6449936.png)
![4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,3-thiazole](/img/structure/B6449938.png)
![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)
![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)
